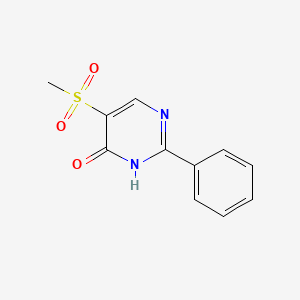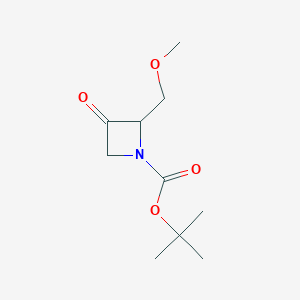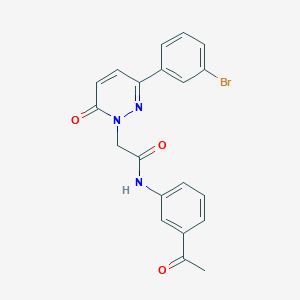![molecular formula C23H21N3O5S B2889960 N-(4-{[(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)amino]sulfonyl}phenyl)acetamide CAS No. 922036-34-8](/img/structure/B2889960.png)
N-(4-{[(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)amino]sulfonyl}phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of dibenzo[b,f][1,4]oxazepin . It is used in research and is not intended for human or veterinary use. The compound has a molecular formula of C24H23N3O5S and a molecular weight of 465.52.
Molecular Structure Analysis
The molecular structure of this compound includes a dibenzo[b,f][1,4]oxazepin ring, which is a seven-membered ring with one nitrogen atom and one sulfur atom as the only ring heteroatoms . The compound also contains a sulfonyl group attached to a phenyl group.Aplicaciones Científicas De Investigación
Antimalarial and COVID-19 Drug Research
A study by Fahim & Ismael (2021) investigated the reactivity of N-(phenylsulfonyl)acetamide derivatives, revealing their in vitro antimalarial activity. The synthesized sulfonamide showed excellent antimalarial activity, with IC50 values of <30µM. These compounds were also docked on main protease (SARS-CoV-2) and Spike Glycoprotein (SARS-CoV-2) to calculate binding energy, indicating potential applications as COVID-19 drugs.
Antiallergic Agents
Ohshima et al. (1992) in their work published in the Journal of Medicinal Chemistry synthesized 11-substituted 6,11-dihydrodibenz[b,e]oxepin-2-carboxylic acid derivatives, structurally related to N-(4-{[(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)amino]sulfonyl}phenyl)acetamide, and demonstrated their potential as orally active antiallergic agents. These compounds exhibited potent inhibitory effects on passive cutaneous anaphylaxis and IgG1-mediated bronchoconstriction in animal models (Ohshima et al., 1992).
Enzyme Inhibitory Potential
Abbasi et al. (2019) synthesized new sulfonamides having benzodioxane and acetamide moieties to investigate their enzyme inhibitory potential. These compounds exhibited substantial inhibitory activity against yeast -glucosidase and weak against acetylcholinesterase, with in silico molecular docking results consistent with in vitro enzyme inhibition data (Abbasi et al., 2019).
Antimicrobial Activity
A study by Darwish et al. (2014) synthesized new heterocyclic compounds incorporating sulfamoyl moiety and evaluated them for antimicrobial activity. The synthesized compounds showed promising results in vitro against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Darwish et al., 2014).
Agricultural Applications
Mefluidide, a compound structurally related to N-(4-{[(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)amino]sulfonyl}phenyl)acetamide, was studied by Blumhorst & Kapuśta (1987) for its potential as an enhancing agent for postemergence broadleaf herbicides in soybeans. The study showed that mefluidide was effective in controlling various weed species when used as a tank mixture with bentazon and acifluorfen (Blumhorst & Kapuśta, 1987).
Mecanismo De Acción
While the specific mechanism of action for this compound is not mentioned, similar compounds are known to be selective inhibitors of the Dopamine D2 receptor . These compounds are used in treating patients suffering from central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .
Propiedades
IUPAC Name |
N-[4-[(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O5S/c1-14-4-10-22-20(12-14)26(3)23(28)19-13-17(7-11-21(19)31-22)25-32(29,30)18-8-5-16(6-9-18)24-15(2)27/h4-13,25H,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRQHHZCKZDTIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)NC(=O)C)C(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-{[4-(3,4-dichlorophenyl)piperazino]carbonyl}-3-(dimethylamino)acrylate](/img/structure/B2889881.png)


methanone](/img/structure/B2889887.png)

![2-[5-[(2-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2889890.png)

![Ethyl 7-ethoxy-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2889894.png)



